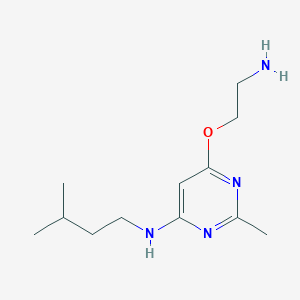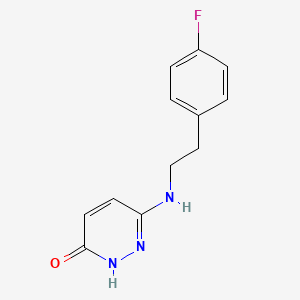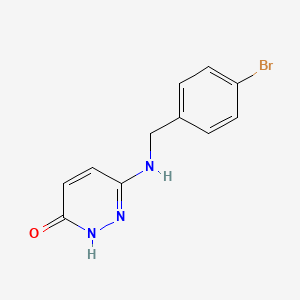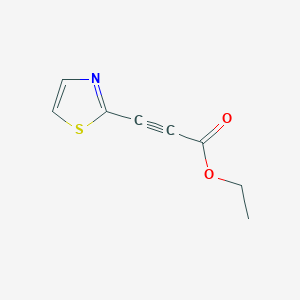
Ethyl 3-(1,3-thiazol-2-yl)prop-2-ynoate
Descripción general
Descripción
“Ethyl 3-(1,3-thiazol-2-yl)prop-2-ynoate” is a chemical compound with the molecular formula C8H7NO2S. It has a molecular weight of 181.21 . This compound is used for research purposes .
Molecular Structure Analysis
The molecular structure of “Ethyl 3-(1,3-thiazol-2-yl)prop-2-ynoate” consists of a five-membered thiazole ring attached to a prop-2-ynoate group . The thiazole ring is a heterocyclic compound that includes one sulfur and one nitrogen atom .
Physical And Chemical Properties Analysis
The physical and chemical properties of “Ethyl 3-(1,3-thiazol-2-yl)prop-2-ynoate” are not fully detailed in the retrieved data. Thiazole, a component of this compound, is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes .
Aplicaciones Científicas De Investigación
Versatile Intermediates for Heterocyclic Synthesis
Ethyl 2-diazo-4,4,4-trifluoro-3-oxobutanoate serves as a highly versatile intermediate for synthesizing a diverse set of trifluoromethyl heterocycles, including trifluoromethyl-oxazoles, -thiazoles, -imidazoles, -1,2,4-triazines, and -pyridines. Utilizing rhodium(II) or copper(II) catalyzed carbene X-H insertion reactions, these compounds are accessible either directly in a single step or with just one additional step, highlighting the compound's utility in heterocyclic chemistry (Honey et al., 2012).
Antimicrobial Activity
Ethyl(3-aryl-2-bromo)propanoate reacts with 4-(furan-2-ylmethyl)thiosemicarbazones to form compounds exhibiting antimicrobial activity. This synthesis pathway leads to 5-(R 1 -benzyl)-2-(R-benzylidenehydrazono)-3-(2-furylmethyl)thiazolidin-4-ones, demonstrating the potential of these compounds in antimicrobial research (Цялковский et al., 2005).
Molecular Dye Formation and Optical Properties
Quantum-chemical calculations for monomers, dimers, and tetramers of specific thiacarbocyanine dyes, including 3-ethyl-2-[(1E,3E)-3-(3-ethyl-1,3-thiazol-2(3H)-ylidene)prop-1-en-1-yl]-1,3-thiazol-3-ium chloride, have been conducted. These studies reveal the capability of forming π-stacking-dimers and various tetramers, affecting the energy of tetramer formation and absorption band shifts. This research provides insights into the structural and optical properties of thiacarbocyanine dyes for potential applications in dye-sensitized solar cells and organic electronics (Avakyan et al., 2014).
Development of Anticancer Compounds
A series of thiazolo[3,2-a]pyridines, prepared using a multicomponent reaction with high yields, demonstrates promising anticancer activity across a range of cancer cell lines. This highlights the compound's role in the synthesis of potential anticancer agents, showcasing the application of ethyl 3-(1,3-thiazol-2-yl)prop-2-ynoate derivatives in medical research and drug development (Altug et al., 2011).
Propiedades
IUPAC Name |
ethyl 3-(1,3-thiazol-2-yl)prop-2-ynoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7NO2S/c1-2-11-8(10)4-3-7-9-5-6-12-7/h5-6H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVLDLCHIIQOGTE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C#CC1=NC=CS1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 3-(1,3-thiazol-2-yl)prop-2-ynoate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



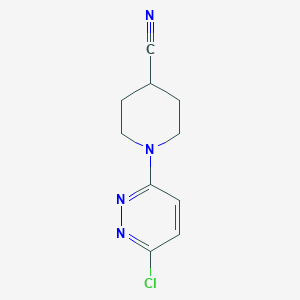
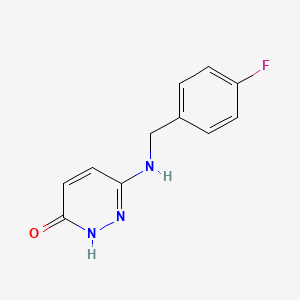
![N-methyl-5,6-dihydro-4H-cyclopenta[c]furan-5-amine](/img/structure/B1492158.png)
![(4,7-dihydro-5H-thieno[2,3-c]pyran-3-yl)methanamine hydrochloride](/img/structure/B1492161.png)
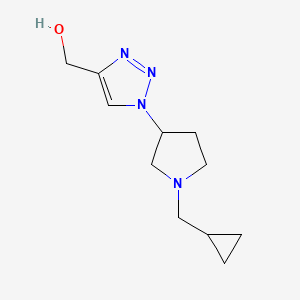
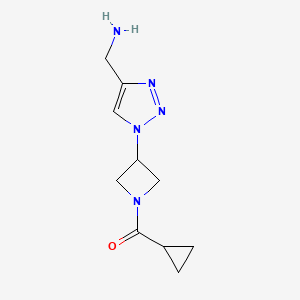
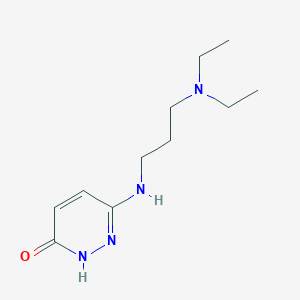
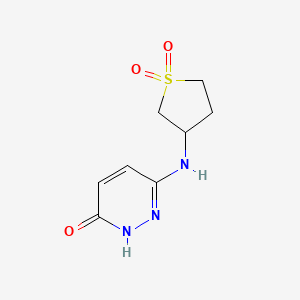
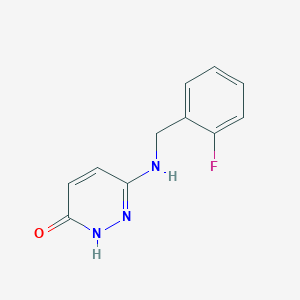
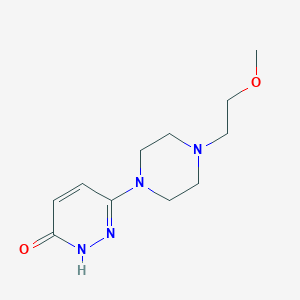
![2-(6-Chloro-2-methylpyrimidin-4-yl)-5-methyloctahydropyrrolo[3,4-c]pyrrole](/img/structure/B1492173.png)
